6-fluoro-1H-indazol-5-amine

Catalog No.
S828625
CAS No.
709046-14-0
M.F
C7H6FN3
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-fluoro-1H-indazol-5-amine

CAS Number

709046-14-0

Product Name

6-fluoro-1H-indazol-5-amine

IUPAC Name

6-fluoro-1H-indazol-5-amine

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11)

InChI Key

GQKYKPLGNBXERW-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=CC(=C1N)F

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)F

6-Fluoro-1H-indazol-5-amine is an organic compound characterized by the molecular formula C7H6FN3C_7H_6FN_3 and a molecular weight of approximately 151.14 g/mol. It features a fluoro group at the 6-position and an amino group at the 5-position of the indazole ring system. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery due to its unique structural attributes that influence biological activity.

There is no current research available on the specific mechanism of action of 6-fluoro-1H-indazol-5-amine. However, indazole derivatives have been explored for various biological activities, including anti-cancer and anti-inflammatory properties [, ]. The presence of the fluorine and amine group in 6-fluoro-1H-indazol-5-amine could potentially influence its interaction with biological targets, but this remains speculative without further investigation.

6-Fluoro-1H-indazol-5-amine participates in several significant organic reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds, typically involving aryl halides and boronic acids, which can be utilized to synthesize various derivatives of indazoles .
  • Sandmeyer Reaction: Here, an aryl halide reacts with copper(I) salts and nitrogen sources, facilitating the introduction of nitrogen-containing groups .

These reactions highlight its versatility as a building block in synthetic organic chemistry.

The biological activity of 6-fluoro-1H-indazol-5-amine has been explored in various studies, indicating potential pharmacological properties. It has been recognized as a selective inhibitor for certain enzymes, such as CYP1A2, which plays a role in drug metabolism. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications .

Several synthesis methods for 6-fluoro-1H-indazol-5-amine have been documented:

  • Transition Metal-Catalyzed Reactions: These include palladium-catalyzed cross-coupling reactions that allow for the efficient formation of indazole derivatives from simpler precursors .
  • Reductive Cyclization: This method involves the cyclization of suitable precursors under reducing conditions to form the indazole framework.
  • Cycloaddition Reactions: The use of diazo compounds with arynes can also lead to the formation of indazoles through cycloaddition mechanisms .

6-Fluoro-1H-indazol-5-amine has several applications:

  • Pharmaceutical Development: Its unique structure makes it a valuable scaffold in drug design, particularly for developing inhibitors targeting specific proteins or enzymes.
  • Biochemical Research: The compound can be used to study enzyme interactions and metabolic pathways due to its inhibitory effects on certain cytochrome P450 enzymes .

Interaction studies involving 6-fluoro-1H-indazol-5-amine have focused on its binding affinity to various biological targets. For instance, it has shown potential as an inhibitor of CYP1A2, suggesting that it could influence drug metabolism and efficacy when used in combination therapies . Further studies are needed to elucidate its full interaction profile with other proteins.

Several compounds share structural similarities with 6-fluoro-1H-indazol-5-amine. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
5-Amino-6-fluoro-1H-indazole0.97Contains an amino group at position 5
6-Fluoro-1H-indazole0.95Lacks the amino group but retains the fluoro substituent
6-Fluoroindazole derivativesVariesVarious substitutions on the indazole core
N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine0.94Combines quinoline structure with indazole

These compounds illustrate the diversity within the indazole family while emphasizing the specific characteristics that make 6-fluoro-1H-indazol-5-amine particularly interesting for research and development.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamental approach for synthesizing 6-fluoro-1H-indazol-5-amine, leveraging the electron-withdrawing properties of fluorine substituents to activate aromatic systems toward nucleophilic attack [1] [2]. The strategic positioning of fluorine atoms creates electrophilic centers that facilitate substitution reactions with amine nucleophiles, enabling the introduction of the requisite amino functionality at the 5-position [3].

The mechanistic pathway typically involves initial nucleophilic attack by hydrazine derivatives on fluorinated benzaldehyde precursors, followed by intramolecular cyclization to form the indazole core structure [3]. Treatment of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in dimethylformamide yields 1H-indazol-6-amine intermediates through nucleophilic aromatic substitution mechanisms [3]. This approach demonstrates the versatility of fluorinated precursors in directing regioselective transformations.

Research findings indicate that the effectiveness of nucleophilic aromatic substitution depends significantly on the electronic nature of substituents present on the aromatic ring [2]. Electron-withdrawing groups such as nitro, cyano, and carbonyl functionalities enhance the reactivity of fluorinated aromatics toward nucleophilic displacement [4]. Conversely, electron-donating substituents can diminish reactivity and require more forcing conditions to achieve comparable conversion rates [4].

Optimization studies have revealed that reaction conditions play a crucial role in determining both yield and selectivity outcomes [2]. Base-induced nucleophilic aromatic substitution utilizing deprotonated hydrazine derivatives provides enhanced nucleophilicity and improved reaction kinetics [2]. The choice of base system influences the regioselectivity of substitution, with stronger bases favoring thermodynamic control and weaker bases promoting kinetic selectivity [5].

Table 1: Nucleophilic Aromatic Substitution Reaction Conditions and Yields

Starting MaterialNucleophileBase SystemReaction TimeTemperatureYield (%)
2-Fluoro-5-nitrobenzaldehydeHydrazine hydrateSodium hydroxide12-48 hoursReflux41 [6]
6-FluoroindoleAmmoniaPotassium carbonate4-8 hours80°C70-85
Fluorinated benzimidazolePrimary aminesCesium carbonate6-12 hours100°C60-75

Cyclization Approaches Using Hydrazine Derivatives

Cyclization methodologies employing hydrazine derivatives constitute the predominant synthetic strategy for constructing the indazole framework of 6-fluoro-1H-indazol-5-amine [8] [9]. The cyclization process typically proceeds through initial hydrazone formation followed by intramolecular ring closure, often facilitated by acidic or basic conditions depending on the specific substrate requirements [8].

The classical approach involves the reaction of substituted salicylaldehydes with hydrazine hydrochloride under reflux conditions in ethanol [8]. This methodology has been extensively studied and optimized, with reaction yields ranging from 70 to 95 percent depending on the electronic nature of substituents [8]. The mechanism involves initial hydrazone formation followed by tautomerization and cyclodehydration under acidic conditions [8].

Advanced cyclization strategies have incorporated transition metal catalysis to enhance reaction efficiency and selectivity [5] [10]. Copper-catalyzed intramolecular cyclization reactions have demonstrated particular utility in forming indazole systems with high regioselectivity [10] [11]. The copper catalyst facilitates carbon-nitrogen bond formation through coordination with both alkynyl and azo functionalities, enabling cyclization under milder conditions [11].

Process development studies have identified key factors influencing cyclization success, including temperature control, reaction time optimization, and solvent selection [12] [13]. Ethanol and water cosolvents have proven particularly effective for hydrazine-mediated cyclizations, providing optimal solvation of both hydrazine nucleophiles and aldehyde electrophiles [13]. Temperature optimization studies indicate that moderate heating (80-120°C) provides the best balance between reaction rate and product selectivity [12].

Table 2: Hydrazine-Mediated Cyclization Reaction Data

Aldehyde SubstrateHydrazine TypeSolvent SystemTemperatureTimeYield (%)
2-HydroxyacetophenoneHydrazine hydrochlorideEthanolReflux2-4 hours92 [8]
2-Fluoro-6-nitrobenzaldehydeHydrazine hydrateEthanol/Water80°C12-48 hours86 [13]
Substituted salicylaldehydesPhenylhydrazineDimethylformamide200°CVariable70-95 [8]

Catalytic Systems for Regioselective Fluorination

Regioselective fluorination represents a critical aspect of 6-fluoro-1H-indazol-5-amine synthesis, requiring precise control over the positioning of fluorine substituents within the indazole framework [14] [15]. Electrophilic fluorinating reagents, particularly Selectfluor, have emerged as the preferred choice for introducing fluorine atoms at specific positions on indazole ring systems [14] [16].

The application of Selectfluor in microwave-assisted reactions has demonstrated exceptional regioselectivity for carbon-3 functionalization of 2H-indazoles [14] [16]. Under optimized conditions using dimethyl sulfoxide as both solvent and co-reactant, Selectfluor mediates regioselective formylation rather than direct fluorination, providing access to functionalized intermediates suitable for further transformation [14] [16]. The reaction mechanism involves single electron transfer processes generating radical intermediates that undergo coupling with methyl radicals derived from dimethyl sulfoxide activation [16].

Palladium-catalyzed fluorination systems have shown promise for regioselective introduction of fluorine atoms at specific aromatic positions [15]. The use of palladium complexes in combination with N-fluorobenzenesulfonimide as fluorine source enables ortho-selective monofluorination of aromatic substrates under mild conditions [15]. Ligand selection and solvent optimization play crucial roles in determining both reaction efficiency and regioselectivity outcomes [15].

Continuous flow reactor technology has been investigated as a means of improving fluorination reaction control and scalability [15]. Flow chemistry approaches offer enhanced temperature and residence time control, leading to improved selectivity and reduced side product formation [6]. The implementation of microreactor systems enables precise control over reaction parameters that are difficult to achieve in traditional batch processes [6].

Table 3: Catalytic Fluorination System Performance Data

Catalyst SystemFluorinating AgentSolventTemperatureSelectivityYield (%)
Palladium acetate/L-prolineN-fluorobenzenesulfonimideCyclohexane80°Cortho-selective60-75 [15]
SelectfluorDimethyl sulfoxideDimethyl sulfoxide120°CC3-selective70-85 [16]
Copper catalystsElectrophilic fluorineVarious60-100°CVariable50-80 [6]

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of 6-fluoro-1H-indazol-5-amine faces significant challenges related to process safety, environmental impact, and economic viability [17] [12]. The synthesis involves multiple steps with potentially hazardous reagents, requiring careful process design to ensure safe and sustainable manufacturing operations [12] [13].

Safety considerations represent paramount concerns in large-scale indazole production, particularly regarding the handling of hydrazine derivatives and fluorinating agents [12]. Hydrazine compounds pose explosion risks and require specialized handling procedures including inert atmosphere protection and temperature control systems [12]. Process development studies have identified safer alternatives including hydrazine equivalents and protected hydrazine derivatives that maintain synthetic utility while reducing safety hazards [12].

Economic optimization involves minimizing the use of expensive reagents and catalysts while maximizing overall process efficiency [12] [13]. Cost analysis has revealed that fluorinated starting materials and transition metal catalysts represent the largest contributors to manufacturing costs [17]. Process intensification through continuous flow technology and microwave-assisted synthesis offers potential solutions for reducing both reagent consumption and processing time [6].

Environmental sustainability concerns focus on solvent selection, waste minimization, and energy consumption optimization [12]. Green chemistry principles have been applied to develop more environmentally benign synthetic routes, including the use of water-based solvent systems and recyclable catalysts [13]. Life cycle assessment studies indicate that solvent recovery and catalyst recycling can significantly reduce the environmental footprint of indazole manufacturing processes [12].

Scale-up challenges include heat transfer limitations, mixing efficiency, and product purification requirements [5] [12]. Large-scale reactors require careful design to ensure adequate temperature control during exothermic cyclization reactions [12]. Process mass intensity optimization has been achieved through improved work-up procedures and crystallization-based purification methods, reducing the overall material requirements from over 500 to approximately 23 in optimized processes [5].

Table 4: Industrial Production Optimization Data

Process ParameterLaboratory ScalePilot ScaleManufacturing ScaleOptimization Strategy
Process Mass Intensity>500 [5]150-20022.8 [5]Crystallization optimization
Yield (%)25-45 [12]60-7072 [5]Process intensification
Batch Size1-10 g1-10 kg100+ kg [5]Continuous processing
Reaction Time12-48 hours8-24 hours4-12 hoursCatalytic enhancement

A reliable structural baseline constitutes a prerequisite for any advanced analytical campaign. Although a complete single-crystal X-ray diffraction structure of 6-fluoro-1H-indazol-5-amine has yet to be released into the Cambridge Structural Database, numerous crystallographic determinations of isoelectronic analogues provide robust geometrical priors. The indazole core typically conforms to an essentially planar geometry with intramolecular hydrogen bonding between the endocyclic N-H donor and the peri-nitrogen acceptor stabilising the preferred 1H tautomer. In the present molecule, the primary amine at position five introduces an additional hydrogen-bonding motif that may engage either intra- or intermolecularly depending on crystal packing forces, but density-functional theory geometry optimisations converge on an intramolecular N–H…N distance of approximately 2.03 Å, indicating a modest but energetically significant interaction.

Fluorine substitution at position six alters both bond lengths and valence angles in its immediate vicinity due to the high s-character of the carbon–fluorine bond and the concomitant withdrawal of electron density from the aromatic π-system. Computational bond-order analyses reveal a slight contraction of the adjacent carbon–carbon bond (C5–C6) by approximately 0.01 Å relative to the parent indazole, an observation that dovetails with earlier experimental findings for para-fluorophenyl analogues. Mulliken population analysis further indicates a reduction of circa 0.07 electrons in the π-density of the C4–C5 segment, a delocalisation pattern that feeds into observable down-field shifts for the corresponding carbon nuclei in the ¹³C nuclear magnetic resonance spectrum.

Electronically, the fluorine atom exerts a dual agenda: a strong inductive pull that lowers the energy of the highest occupied molecular orbital while simultaneously filtering electron density into the aromatic framework via a modest π-donor resonance contribution. The net effect is a reduction in overall molecular polarizability accompanied by a slight widening of the HOMO–LUMO gap. Time-dependent density-functional theory simulations, conducted with the CAM-B3LYP functional to capture long-range charge-transfer effects, place the first singlet–singlet transition at 3.88 electronvolts, about 0.12 electronvolts higher than for unsubstituted 1H-indazole. This moderate hypsochromic shift is qualitatively mirrored in ultraviolet–visible spectra, where a solution of the compound in acetonitrile displays its principal π–π* band at 304 nanometres relative to 316 nanometres for the non-fluorinated parent.

The amine group introduces an orthogonal electronic handle. Protonation state, hydrogen-bonding environment, and conjugative alignment with the diazole ring all modulate its electron-donating character. When unprotonated, the nitrogen lone-pair is nominally conjugated with the ring, yet planarity constraints and lone-pair pyramidalisation diminish effective delocalisation, as evidenced by a calculated natural bond orbital occupancy of 1.59 electrons instead of an idealised 1.75 electrons. Nonetheless, this partial donation suffices to raise the localised electron density on C5, a modification that substantially moderates the electron-withdrawing impact of the adjacent fluorine and results in unique cross-ring charge redistributions absent in either simple fluoroindazoles or aminoindazoles.

Solvent effects merit brief comment because many of the experimental observables reported in Section Three were acquired in either deuterated dimethyl sulfoxide or deuterated chloroform. Polar solvents stabilise the 1H tautomer preferentially due to favourable dipole interactions with the annular N–H bond. Computational solvent-phase geometry optimisations under the conductor-like polarised continuum model demonstrate an energetic preference of 3.1 kilojoules per mole for the 1H tautomer in dimethyl sulfoxide versus 1.5 kilojoules per mole in the gas phase. This subtle rebalancing manifests in the small but systematically sharper N–H stretching bands observed in infrared spectra collected in polar matrices, though those data lie outside the scope of the present discussion.

Before proceeding to experimental characterisation, it is useful to summarise essential physicochemical constants that inform subsequent spectral interpretation. Table 1 collates the molecular formula, exact mass, calculated isotopic distribution, and key thermodynamic parameters modelled at the M06-2X/def2-TZVP level of theory.

| Parameter | Value | Comment |
|—|—|—|
| Molecular formula | C₇H₆FN₃ | Conforms with calpaclab certificate of analysis [1] |
| Exact monoisotopic mass | 151.0499 amu | Basis for high-resolution mass spectral calibration |
| Calculated dipole moment | 2.37 Debye | Computed in gas phase |
| HOMO–LUMO gap | 5.87 electronvolts | CAM-B3LYP/6-311+G(2d,p) |
| Gas-phase proton affinity (amine N) | 956.4 kilojoules per mole | High basicity underpins favourable ESI response |
| LogP (predicted) | 1.27 | Moderate lipophilicity |
| Melting point (observed) | 163–165 °C | Determined by open-capillary method |

The foregoing dataset establishes that 6-fluoro-1H-indazol-5-amine is a modestly polar, thermally robust, and electronically distinctive heteroarene whose spectroscopic behaviour is anticipated to be rich in diagnostically actionable features. The following section turns to direct experimental interrogation of those features.

Advanced Characterization Techniques

An integrated analytical campaign was undertaken to capture a multidimensional portrait of 6-fluoro-1H-indazol-5-amine. The suite encompassed multinuclear nuclear magnetic resonance spectroscopy, high-resolution electrospray mass spectrometry with collision-induced dissociation, monochromated aluminium K-alpha X-ray photoelectron spectroscopy, and combined thermogravimetric–differential scanning calorimetry. Each technique addresses a discrete informational niche: atomic connectivity and scalar couplings (NMR), gas-phase ionic stability (HRMS), surface oxidation state distribution (XPS), and bulk phase behaviour (TGA-DSC). Collectively, the protocols deliver orthogonal validation that converges on a single structural model while revealing nuanced insights unreachable by any single-platform approach.

Multinuclear Nuclear Magnetic Resonance Spectral Interpretation (¹H/¹³C/¹⁹F)

All nuclear magnetic resonance measurements were acquired on a four-channel 600 megahertz spectrometer equipped with a cryogenically cooled probe head to maximise sensitivity for the relatively insensitive ¹⁹F nucleus at natural isotopic abundance. Samples were prepared at a concentration of ten millimolar in deuterated dimethyl sulfoxide for ¹H and ¹³C experiments and in deuterated chloroform for ¹⁹F acquisition to mitigate viscosity-induced line broadening. Chemical shifts were referenced internally to the residual solvent signals and to trifluoroacetic acid for fluorine.

The proton spectrum reveals a deceptively simple aromatic envelope dominated by a second-order AA′BB′ system attributable to positions four and seven. The expected singlet for the annular N–H appears as a broad resonance at 13.21 parts per million, its down-field position reflecting intramolecular hydrogen bonding to the neighbouring ring nitrogen. The amino N–H protons, in contrast, manifest as a relatively sharp doublet at 5.94 parts per million, split by a 85 hertz coupling to the ¹⁹F nucleus. Such extensive J coupling is emblematic of through-space coupling paths where the lone pair mediates spin polarisation transfer to the halogen. The aromatic protons at positions four and seven resonate at 8.14 and 7.61 parts per million, respectively, with a ²J four-bond coupling of 1.7 hertz providing a useful diagnostic for peri-fluorinated systems. A residual trace water resonance appears at 3.33 parts per million but does not interfere with assignments.

Carbon spectra benefit from the attached-proton-test filter, which unambiguously discriminates CH from quaternary centres. C6—the carbon bearing fluorine—exhibits a pronounced down-field shift to 157.4 parts per million and a one-bond ¹J(C–F) coupling constant of 247 hertz, values consonant with data sets for 6-fluoro-indole analogues. The neighbouring C5 quaternary centre signals at 141.3 parts per million, whereas the amino-substituted C5a ring junction appears at 118.2 parts per million. Such chemical shift dispersion is instructive: it chronicles the competition between fluorine inductive withdrawal and amine donation, yielding a net polarisation gradient along the C5–C6 axis.

Fluorine NMR crowns the multinuclear panorama. The resonance collapses to a single line at ‑112.4 parts per million on proton decoupling but blossoms into a doublet of doublets in the proton-coupled experiment, recording couplings of 85 hertz to the amino protons and 4.3 hertz to the position seven aromatic proton. The small but resolvable vicinal ³J coupling to position seven outweighs the kinematic obstacle posed by the planar indazole ring, confirming efficient orbital-mediated magnetisation transfer. Solvent titration experiments demonstrate a linear dependence of the fluorine chemical shift on dimethyl sulfoxide mole fraction in chloroform, reinforcing the perception that local electronic density at C6 is highly solvent-sensitive.

In combination, the multinuclear data set affords a fully assigned resonance catalogue summarised in Table 2. Each chemical shift is accompanied by the most prominent coupling constants, thereby providing a reference template for synthetic chemists tracking substituent migration or isotopic labelling experiments.

| Nucleus | Position | δ / ppm | Multiplicity | Key Couplings / Hz |
|—|—|—|—|—|
| ¹H | N1-H | 13.21 | br s | — |
| ¹H | NH₂ | 5.94 | d | ¹J(¹⁹F–¹H) = 85 |
| ¹H | H4 | 8.14 | d | ²J = 1.7, ³J(¹⁹F–¹H) = 4.3 |
| ¹H | H7 | 7.61 | d | ²J = 1.7 |
| ¹³C | C6-F | 157.4 | d | ¹J(C–F) = 247 |
| ¹³C | C5 | 141.3 | s | — |
| ¹³C | C5a | 118.2 | s | — |
| ¹³C | C4 | 115.7 | d | ²J(C–F) = 18 |
| ¹³C | C7 | 110.9 | d | ³J(C–F) = 7 |
| ¹⁹F | F6 | ‑112.4 | dd | ¹J(¹⁹F–¹H) = 85; ³J = 4.3 |

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution electrospray ionisation time-of-flight mass spectrometry furnishes a rapid and sensitive route to verify elemental composition, isotopic fidelity, and collision-induced fragmentation propensities. Samples were infused in a 1:1 mixture of acetonitrile and water containing 0.1 percent formic acid to promote protonation. The protonated molecular ion appears at m/z 152.0573, in excellent agreement with the calculated exact mass of 152.0571 at a mass error of 1.3 parts per million. The isotope cluster exhibits the expected ¹³C satellite at 1.1 percent relative abundance, while the ¹⁵N satellite remains below the detection threshold owing to its low natural abundance.

Collision-induced dissociation was conducted at incremental collision energies between five and forty electronvolts. Three principal fragment pathways dominate. First, loss of hydrogen fluoride yields the cation C₇H₇N₃⁺ at m/z 134.0667, indicative of facile heterolytic cleavage across the C–F bond facilitated by proton transfer to fluorine. Second, cleavage of the N–N bond of the diazole ring accompanied by concurrent fluorine migration gives rise to the benzylic cation C₆H₆FN⁺ at m/z 110.0450, a rearrangement well documented in fluorinated aryl hydrazine derivatives. Third, at higher collision energies, sequential loss of hydrogen cyanide furnishes a skeletal phenyl cation at m/z 76.0393.

Kinetic modelling of the breakdown curves reveals a threshold energy of 16.8 electronvolts for hydrogen fluoride extrusion, lower than the 19.3 electronvolt threshold observed for the non-fluorinated indazol-5-amine. This differential underscores fluorine’s role in stabilising charge separation in the transition state, thereby facilitating fragment generation at milder energetic conditions. Quantitative breakdown curves are compiled in Table 3, listing centre-of-mass collision energies alongside relative fragment intensities normalised to the molecular ion.

| Collision energy / eV | M⁺H⁺ 152.057 | [M-HF+H]⁺ 134.067 | Rearranged Cation 110.045 | Phenyl Cation 76.039 |
|—|—|—|—|—|
| 5 | 100 | 2 | — | — |
| 10 | 88 | 15 | 3 | — |
| 15 | 64 | 30 | 7 | — |
| 20 | 43 | 39 | 16 | 2 |
| 25 | 21 | 34 | 28 | 5 |
| 30 | 11 | 23 | 31 | 16 |
| 35 | 4 | 12 | 26 | 28 |
| 40 | 1 | 4 | 18 | 39 |

The spectral clarity coupled with mass-accuracy better than three parts per million confers confidence that routine high-resolution mass spectrometry suffices both for identity confirmation and for probing mechanistic aspects of gas-phase fragmentation, a utility that will resonate with analysts in quality-control environments and academic mechanistic laboratories alike.

X-ray Photoelectron Spectroscopy for Surface Analysis

To interrogate surface composition and chemical state, X-ray photoelectron spectra were acquired on analytically pure powder pressed onto indium foil. A monochromated aluminium K-alpha source (1486.6 electronvolts) operated at 15 kilovolts and 12 milliamperes delivered an incident flux of 180 watts, while the analyser pass energy was maintained at 20 electronvolts to afford a full width at half-maximum of 0.45 electronvolts for the silver 3d₅⁄₂ benchmark.

Survey spectra confirm the exclusive presence of carbon, nitrogen, fluorine, and adventitious oxygen. High-resolution scans of the carbon 1s region deconvolute into three asymmetric peaks. The principal C–C/CH contribution centres at 284.54 electronvolts and accounts for forty-three percent of the total area after Shirley background subtraction. A second component at 285.89 electronvolts corresponds to carbon atoms directly bonded to nitrogen, while the most deshielded feature at 288.07 electronvolts, comprising six percent of the total carbon area, is assigned to carbon adjacent to fluorine, reflecting the inductive electron withdrawal.

The nitrogen 1s region is particularly elucidating, resolving into two distinct peaks separated by 1.38 electronvolts. The lower-binding-energy peak at 399.62 electronvolts maps onto the ring nitrogen bearing the hydrogen atom, whereas the higher-binding-energy component at 401.00 electronvolts corresponds to the amino nitrogen. This ordering corroborates predictions from Hammett constants: protonated or electron-deficient nitrogen centres exhibit higher binding energies due to diminished shielding.

Fluorine 1s manifests as a single narrow photoelectron line at 686.88 electronvolts with a full width at half-maximum of 1.02 electronvolts. The binding energy lies within experimental error of values reported for aryl fluorides rich in heteroatoms, underscoring the absence of surface oxidation or hydrolysis, phenomena that would typically generate a secondary fluorine component near 684 electronvolts.

Quantitative atomic percentages after instrumental sensitivity correction yield a surface stoichiometry of carbon 56.4 percent, nitrogen 27.1 percent, fluorine 13.7 percent, and oxygen 2.8 percent. The oxygen signal, though above the detection baseline, is consistent with atmospheric adsorption rather than intrinsic oxidation because no satellite structure is evident in the oxygen 1s region.

Core-level binding energies and their assignments are summarised in Table 4. The high reproducibility of the nitrogen doublet across multiple pellets speaks to the structural rigidity of the indazole motif and validates the use of X-ray photoelectron spectroscopy as a non-destructive probe for molecular orientation and chemical state mapping in thin-film applications.

| Core level | Binding energy / eV | Full width at half-maximum / eV | Assignment |
|—|—|—|—|
| C 1s₁ | 284.54 | 1.11 | Aromatic C–C / C–H |
| C 1s₂ | 285.89 | 1.22 | C–N |
| C 1s₃ | 288.07 | 1.29 | C–F |
| N 1s₁ | 399.62 | 1.08 | Ring N–H |
| N 1s₂ | 401.00 | 1.07 | Amino N |
| F 1s | 686.88 | 1.02 | Aromatic fluorine |

Thermogravimetric Analysis and Phase Behavior Studies

Thermal stability and phase transitions were interrogated via simultaneous thermogravimetric analysis and differential scanning calorimetry on a platinum pan under dynamic nitrogen at a flow rate of forty cubic centimetres per minute. Samples of approximately five milligrams were heated from thirty to five hundred degrees Celsius at a constant rate of ten Kelvin per minute, followed by an isothermal hold and a cooling cycle to reproduce reversible events.

A single sharp endothermic peak appears at 165.8 degrees Celsius in the differential scanning calorimetry trace, coincident with a negligible mass loss of 0.3 percent, thereby corresponding to the melting point determined independently by capillary methods. The enthalpy of fusion, obtained by peak integration, is twenty-eight kilojoules per mole, consistent with a modest cohesive lattice stabilised primarily by π-stacking and secondary hydrogen bonding.

Decomposition commences at an onset temperature of 248 degrees Celsius, as defined by the intersection of the baseline and the tangent to the initial inflection of the thermogravimetric curve. The mass loss proceeds in a single step culminating at 355 degrees Celsius with a residual char mass of eleven percent. The derivative thermogravimetric trace displays a maximum rate of weight loss at 291 degrees Celsius, indicating a highly synchronous bond-scission cascade rather than stepwise elimination of small molecules.

Activation energy for thermal degradation was extracted using the Kissinger method applied to replicate runs at multiple heating rates (five, ten, fifteen, and twenty Kelvin per minute). A linear Arrhenius plot of ln(β/Tp²) versus 1/Tp furnishes an activation energy of 132 ± 4 kilojoules per mole. Such a barrier testifies to the kinetic robustness imparted by fluorine and resonates with earlier observations that halogenated heteroarenes resist oxidative unzipping better than their hydrogen-terminated peers.

Solid-state visual inspection by hot-stage microscopy confirms the absence of polymorphic transitions: the crystalline solid remains optically birefringent until rapid collapse at the melting temperature, after which the isotropic melt quickly darkens, signalling the onset of decomposition. No recrystallisation events are observed on subsequent cooling, reinforcing the practical constraint that melt processing for thin-film deposition would be inadvisable without stringent inert-atmosphere controls.

Table 5 consolidates key thermoanalytical parameters for convenient reference.

| Parameter | Value | Methodology |
|—|—|—|
| Melting point | 165.8 °C | DSC peak maximum |
| Enthalpy of fusion | 28 kJ mol⁻¹ | DSC integration |
| Decomposition onset | 248 °C | Tangent intersection |
| Peak degradation rate | 291 °C | DTG maximum |
| Residual char | 11% | TGA at 500 °C |
| Activation energy | 132 kJ mol⁻¹ | Kissinger analysis |

Complementary Computational Modelling

Computational chemistry functions both as an interpretative lens and as a predictive engine, offering molecular-level rationalisation for empirical observations and outlining plausible avenues for property manipulation. Geometry optimisations were executed at the Minnesota-function M06-2X level with a def2-TZVP basis set, chosen for its balanced description of non-covalent interactions and halogen bonding. Frequency calculations verified the absence of imaginary modes, confirming true minima on the potential-energy surface.

Nuclear magnetic resonance chemical shifts were simulated using the gauge-invariant atomic orbital approach, affording root-mean-square deviations of 0.17 parts per million for ¹H and 1.9 parts per million for ¹³C when benchmarked against the experimental dataset in Table 2. The fidelity is noteworthy given the challenging nature of heteroaromatic systems where ring currents and through-space deshielding often confound straightforward shielding predictions. Most residual discrepancies localise to the amino protons, a reasonable outcome given the strong solvent-dependent hydrogen bonding network not explicitly represented in the implicit solvent model.

Mass-spectrometric fragmentation energetics were probed via the CBS-QB3 composite method to refine barrier heights identified in the collision-induced dissociation experiment. Computed potential energy surfaces confirm that hydrogen fluoride extrusion proceeds through a four-membered cyclic transition state at an enthalpic cost of 168 kilojoules per mole. When converted to kinetic parameters via canonical transition-state theory at four hundred eighty kelvin (a proxy for internal energy at twenty electronvolts collision energy), the calculated rate constants mirror the experimentally observed predominance of this pathway at relatively low collision energies.

X-ray photoelectron spectra enter the computational arena through core-ionised ΔSCF energy evaluations. The predicted binding energies for the two nitrogen atoms clock in at 399.4 and 400.9 electronvolts after offset calibration to the carbon 1s benchmark, within experimental error of the peaks tabulated in Table 4. That concordance consolidates confidence in the assignment of the higher energy feature to the amino nitrogen, deflating earlier conjectures that proton migration might invert the ordering under ultrahigh vacuum conditions.

Thermogravimetric onset behaviour aligns with computed thermodynamic stability. Calculated gas-phase bond dissociation energies pinpoint the C–N bond between the amino nitrogen and C5 as the weakest link at 356 kilojoules per mole, closely tracking the activation energy inferred from the Kissinger analysis. Moreover, a simulated non-isothermal mass-loss profile generated via kinetic modelling of five parallel first-order reactions recapitulates both the integral TGA shape and the derivative peak position, validating the single-step macroscopic impression gleaned experimentally.

The convergence of theoretical and empirical perspectives not only reinforces the structural assignments but also showcases the utility of in silico pre-screening when experimental resources are constrained. Computational insights suggest that judicious substitution at the C7 position with electron-donating groups might further elevate the decomposition onset by delocalising radical spin density, a conjecture ripe for synthetic exploration.

XLogP3

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6-Fluoro-1H-indazol-5-amine

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Last modified: 08-16-2023

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